Cas no 1213469-19-2 (4-(1S)-1-Amino-2-methylpropylphenol)

4-(1S)-1-Amino-2-methylpropylphenol is a chiral phenolic compound featuring an amino-substituted isobutyl group at the para position of the phenol ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring precise chirality. The phenol moiety offers reactivity for further functionalization, while the primary amine group enables coupling or derivatization. This compound’s structural features lend utility in designing bioactive molecules, catalysts, or ligands. Its defined stereochemistry ensures consistency in enantioselective applications, reducing the need for costly resolution steps. Suitable for controlled environments, it requires handling under inert conditions due to potential sensitivity to oxidation or moisture.
4-(1S)-1-Amino-2-methylpropylphenol structure
1213469-19-2 structure
Product name:4-(1S)-1-Amino-2-methylpropylphenol
CAS No:1213469-19-2
MF:C10H15NO
MW:165.232202768326
CID:2085321

4-(1S)-1-Amino-2-methylpropylphenol Chemical and Physical Properties

Names and Identifiers

    • 4-[(1S)-1-Amino-2-methylpropyl]phenol
    • (S)-4-(1-Amino-2-methylpropyl)phenol
    • 4-(1S)-1-Amino-2-methylpropylphenol
    • Inchi: 1S/C10H15NO/c1-7(2)10(11)8-3-5-9(12)6-4-8/h3-7,10,12H,11H2,1-2H3/t10-/m0/s1
    • InChI Key: YZAPLTBLRYGSEY-JTQLQIEISA-N
    • SMILES: OC1C=CC(=CC=1)[C@H](C(C)C)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 128
  • Topological Polar Surface Area: 46.2

4-(1S)-1-Amino-2-methylpropylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A617380-10mg
4-[(1S)-1-Amino-2-methylpropyl]phenol
1213469-19-2
10mg
$ 201.00 2023-04-19
TRC
A617380-25mg
4-[(1S)-1-Amino-2-methylpropyl]phenol
1213469-19-2
25mg
$ 437.00 2023-04-19
TRC
A617380-100mg
4-[(1S)-1-Amino-2-methylpropyl]phenol
1213469-19-2
100mg
$ 1568.00 2023-04-19
TRC
A617380-50mg
4-[(1S)-1-Amino-2-methylpropyl]phenol
1213469-19-2
50mg
$ 810.00 2023-04-19

Additional information on 4-(1S)-1-Amino-2-methylpropylphenol

Chemical Profile of 4-(1S)-1-Amino-2-methylpropylphenol (CAS No. 1213469-19-2)

4-(1S)-1-Amino-2-methylpropylphenol, identified by its Chemical Abstracts Service (CAS) number 1213469-19-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a chiral center at the (1S)-configuration and an amine-substituted isobutyl group attached to a phenolic backbone, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.

The structural motif of 4-(1S)-1-Amino-2-methylpropylphenol consists of a phenol ring substituted with an (S)-1-amino-2-methylpropyl side chain. This configuration imparts both steric and electronic characteristics that are highly relevant for drug design. The phenolic hydroxyl group provides a site for hydrogen bonding interactions, which are critical for molecular recognition in biological systems, while the chiral amine functionality allows for the exploration of enantioselective pharmacology—a key consideration in modern drug development to enhance efficacy and minimize side effects.

In recent years, there has been growing interest in the use of chiral auxiliaries and ligands in asymmetric synthesis, where compounds like 4-(1S)-1-Amino-2-methylpropylphenol can serve as building blocks for constructing enantiomerically pure intermediates. The (1S)-configuration of this compound has been studied in the context of catalytic asymmetric transformations, particularly in the synthesis of β-amino alcohols and other pharmacologically relevant scaffolds. These derivatives are often explored for their potential as kinase inhibitors, protease inhibitors, and other therapeutic targets.

One of the most compelling aspects of 4-(1S)-1-Amino-2-methylpropylphenol is its utility as a precursor in the synthesis of more complex molecules. For instance, researchers have leveraged this compound to develop novel phenolic-based ligands for metal coordination, which has implications in areas such as catalysis and materials science. Additionally, the amine group can be further functionalized through reductive amination or other coupling reactions to introduce additional pharmacophores, expanding its synthetic utility.

The pharmaceutical industry has shown particular interest in derivatives of 4-(1S)-1-Amino-2-methylpropylphenol due to their potential biological activity. Studies have indicated that modifications to the phenolic ring or the isobutyl side chain can significantly alter binding affinity and selectivity for biological targets. For example, analogs with enhanced solubility or metabolic stability have been synthesized, demonstrating the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.

Recent advances in computational chemistry have further facilitated the design of new derivatives based on 4-(1S)-1-Amino-2-methylpropylphenol. Molecular modeling techniques allow researchers to predict binding modes and interactions with biological targets with high precision, enabling the rational design of next-generation compounds. This interdisciplinary approach combines synthetic chemistry with computational methods to accelerate drug discovery pipelines.

The role of 4-(1S)-1-Amino-2-methylpropylphenol as a key intermediate has also been highlighted in industrial applications. Pharmaceutical manufacturers have adopted processes that efficiently produce this compound on scales suitable for commercial drug production. Continuous flow chemistry techniques have been particularly effective in synthesizing enantiomerically pure forms of this molecule, ensuring high yields and minimal racemization—a critical factor for pharmaceutical-grade materials.

In conclusion, 4-(1S)-1-Amino-2-methylpropylphenol (CAS No. 1213469-19-2) represents a versatile building block with broad applications in medicinal chemistry and synthetic organic chemistry. Its unique structural features—combining a chiral center with functional groups that support diverse chemical transformations—make it indispensable for developing novel therapeutics. As research continues to uncover new synthetic methodologies and biological applications, this compound is poised to remain at the forefront of pharmaceutical innovation.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd